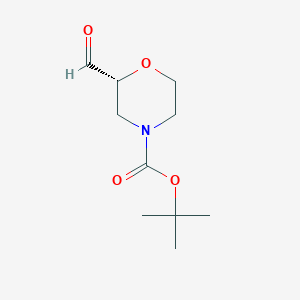

(R)-N-Boc-2-morpholinecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364018 | |

| Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913642-85-0 | |

| Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2R)-2-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-Boc-2-morpholinecarbaldehyde: A Keystone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry, the demand for versatile, stereochemically defined building blocks is paramount. (R)-N-Boc-2-morpholinecarbaldehyde has emerged as a critical reagent, prized for its unique combination of a privileged morpholine scaffold and a synthetically tractable aldehyde functionality. This guide provides an in-depth technical overview of this compound, intended to equip researchers and drug development professionals with the essential knowledge for its effective application. We will delve into its core properties, provide a field-tested synthetic protocol with mechanistic insights, explore its diverse applications, and outline crucial safety considerations, all grounded in authoritative references.

Core Compound Identification and Properties

Precise identification of chemical entities is the bedrock of reproducible science and regulatory compliance. This compound is a chiral molecule whose utility is intrinsically linked to its defined stereochemistry.

-

Chemical Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]

-

Common Synonyms: (R)-4-Boc-2-morpholinecarbaldehyde, (R)-tert-butyl 2-formylmorpholine-4-carboxylate[1]

It is worth noting that while 913642-85-0 is the most frequently cited CAS number for the (R)-enantiomer, other CAS numbers may be encountered in various databases or for related racemic or isomeric forms. Diligence in verifying the specific enantiomer via supplier documentation is always recommended.

Physicochemical Data

A comprehensive understanding of the compound's physical and chemical properties is crucial for designing synthetic routes, selecting appropriate solvents, and establishing optimal storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥96-98% | [1] |

| Boiling Point | ~309.1 °C at 760 mmHg | [1][2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][4] |

Synthesis: A Protocol Rooted in Mechanistic Understanding

The most reliable and scalable synthesis of this compound involves the mild oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine. The choice of oxidant is a critical parameter. While many reagents can effect this transformation, Dess-Martin Periodinane (DMP) is often preferred in a laboratory setting for its high efficiency, mild conditions, and predictable reactivity, which minimizes over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Oxidation

This protocol is presented as a self-validating system, incorporating in-process controls to ensure reaction fidelity and product quality.

Materials:

-

(R)-N-Boc-2-hydroxymethylmorpholine (CAS: 135065-71-3)[5]

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the DMP reagent and to avoid side reactions. Cooling to 0 °C mitigates the initial exotherm upon addition of the oxidant, thereby enhancing selectivity.

-

-

Oxidant Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the stirred solution portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Trustworthiness: The reaction progress must be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot confirms completion.

-

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by the simultaneous addition of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 20-30 minutes, or until the organic layer becomes clear.

-

Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while the Na₂S₂O₃ reduces any excess DMP and the iodinane byproduct, facilitating a clean extraction.

-

-

Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Visualization

Caption: Key synthetic transformations stemming from the core reagent.

Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable. While a comprehensive risk assessment should be performed for every experimental setup, the following general guidelines apply.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat. [6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine dust. [7]Avoid contact with skin and eyes. [6]* Storage: Keep the container tightly closed and store in a freezer (-20 °C) under an inert atmosphere as recommended. [2][4]* Incompatibilities: Avoid strong oxidizing agents and strong acids. [7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use. [8]

References

- This compound. MySkinRecipes. [Link]

- N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6. Letopharm Limited. [Link]

- (R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]

- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 913642-85-0 [chemicalbook.com]

- 4. 913642-85-0|this compound|BLD Pharm [bldpharm.com]

- 5. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. (S)-N-Boc-2-morpholinecarbaldehyde - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (R)-N-Boc-2-morpholinecarbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structural features—a stereochemically defined morpholine ring, a reactive aldehyde group, and a stable Boc-protecting group—make it a versatile intermediate for constructing complex, enantiomerically pure molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, enabling precise control over reaction conditions, purification, and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental insights and methodologies.

Chemical Identity and Structure

A precise definition of a compound's identity is the foundation of chemical research. This compound is identified by the following key descriptors:

-

Chemical Name: this compound

-

IUPAC Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[2]

-

Synonyms: (R)-4-Boc-2-morpholinecarbaldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate[2]

-

CAS Number: 913642-85-0[3]

The molecular structure, depicted below, reveals a morpholine ring with a formyl group at the chiral center (position 2) and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom.

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound for quick reference.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow oil | Inferred from supplier data |

| Molecular Weight | 215.25 g/mol | [1][3] |

| Boiling Point | 309.1 °C at 760 mmHg | [1][2] |

| Density | 1.181 g/cm³ | [4] |

| Refractive Index | 1.516 | [4] |

| Storage Temperature | -20°C | [1] |

Detailed Discussion of Physical Properties

Appearance and Physical State

This compound is typically supplied as a colorless to light yellow oil. Its high boiling point indicates low volatility at standard temperature and pressure, simplifying handling in a laboratory setting as it is not prone to significant evaporation.

Boiling Point

The reported boiling point is 309.1 °C at atmospheric pressure (760 mmHg).[1][2] This high boiling point is characteristic of a molecule with a relatively high molecular weight and polar functional groups (carbamate, ether, and aldehyde). This property is critical for purification via vacuum distillation, where reducing the pressure is necessary to lower the boiling point and prevent thermal decomposition of the compound.

Density

With a density of 1.181 g/cm³, the compound is slightly denser than water.[4] This information is useful during aqueous workups in synthesis, as it will form the lower layer in an extraction with an immiscible, less dense organic solvent like diethyl ether, but may require careful observation with denser solvents like dichloromethane.

Solubility

While quantitative solubility data is not widely published, the molecular structure provides strong indicators of its solubility profile. The presence of the large, nonpolar Boc group and the overall carbon framework suggests good solubility in common organic solvents such as:

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Acetone

-

Methanol and Ethanol

Conversely, its solubility in water is expected to be low. This differential solubility is fundamental to designing effective extraction and purification protocols.

Spectroscopic Properties (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. While a specific spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

-

~9.6 ppm (1H, singlet/doublet): The aldehyde proton (CHO), typically found far downfield.

-

~4.2-3.0 ppm (7H, multiplet): The seven protons on the morpholine ring, which would show complex splitting patterns due to their diastereotopic nature.

-

~1.47 ppm (9H, singlet): The nine equivalent protons of the tert-butyl (Boc) group, appearing as a sharp singlet.

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is sensitive to the purity of a liquid sample. It can be quickly and accurately measured using an Abbe refractometer.

Causality and Rationale: This protocol is designed for accuracy and reproducibility. The use of a calibrated instrument and precise temperature control is critical because the refractive index is temperature-dependent. Cleaning the prisms thoroughly prevents cross-contamination, which can significantly alter the reading.

Methodology:

-

Instrument Calibration: Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Preparation: Ensure the sample of this compound is free of any particulate matter or solvent residues.

-

Sample Application: Using a clean pipette, place 2-3 drops of the sample onto the surface of the lower prism of the refractometer.

-

Measurement: Close the prisms gently but firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: Adjust the compensator to eliminate any color fringe at the borderline. Read the refractive index value from the scale.

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly with a soft tissue soaked in an appropriate solvent (e.g., ethanol or acetone) and allow them to dry completely.

Caption: Workflow for determining the refractive index.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere to prevent degradation from moisture or oxidation.[1]

-

Safety: While specific GHS hazard statements for the (R)-enantiomer are not universally listed, related N-Boc-morpholine derivatives are classified with warnings for causing skin and eye irritation, and potential respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key chiral intermediate whose utility in pharmaceutical and chemical synthesis is underpinned by its distinct physical properties. Its high boiling point, density, and predictable solubility in organic solvents are critical parameters for its purification, handling, and use in reactions. This guide provides the foundational data and experimental context necessary for researchers to confidently and effectively utilize this versatile building block in their work.

References

- MySkinRecipes. (n.d.). This compound.

- Letopharm Limited. (n.d.). N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6.

Sources

(R)-N-Boc-2-morpholinecarbaldehyde molecular weight

An In-Depth Technical Guide to (R)-N-Boc-2-morpholinecarbaldehyde: Synthesis, Characterization, and Application

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a cornerstone of modern medicinal chemistry. This compound stands out as a versatile intermediate, prized for its stereochemical integrity and the synthetic handles it offers. This guide provides a comprehensive overview of its properties, synthesis, characterization, and critical applications, grounded in established chemical principles.

Core Physicochemical Properties

This compound, systematically named tert-butyl (2R)-2-formylmorpholine-4-carboxylate, is a stable, chiral aldehyde. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is crucial; it prevents unwanted side reactions and allows the aldehyde moiety to be the primary site of reactivity.[1] This strategic protection is fundamental to its utility in multi-step synthetic sequences common in drug discovery.[1]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| CAS Number | 913642-85-0 | [2][4][5] |

| Boiling Point | 309.1 °C at 760 mmHg | [1][2][6] |

| Density | 1.18 g/cm³ | [2][6] |

| Flash Point | 140.7 °C | [2][6] |

| Appearance | Typically a colorless to pale yellow oil | N/A |

Synthesis and Purification: A Strategic Approach

The synthesis of enantiomerically pure morpholine derivatives is a well-explored area of organic chemistry. An operationally simple and scalable approach, adapted from methodologies developed for the (S)-enantiomer, utilizes (R)-epichlorohydrin as the chiral source.[7][8] This ensures the stereocenter is set early and maintained throughout the synthesis.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible, multi-step synthesis. The choice of a mild oxidation in the final step is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the Boc-protecting group.

-

Step 1: Synthesis of (R)-2-Hydroxymethylmorpholine (Intermediate F)

-

Rationale: This step establishes the core morpholine ring system. The reaction of a chiral epoxide with an amino alcohol is a robust method for generating such scaffolds.

-

Procedure: To a solution of ethanolamine (1.0 eq) in a suitable solvent like methanol at 0 °C, add (R)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The solvent is removed under reduced pressure. The resulting crude amino diol is then subjected to cyclization. A common method involves reaction with triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) or by converting the primary alcohol to a leaving group (e.g., tosylate) followed by intramolecular cyclization with a base like sodium hydride.

-

-

Step 2: Boc Protection of the Morpholine Nitrogen (Intermediate H)

-

Rationale: Introduction of the Boc group protects the nucleophilic nitrogen, directing subsequent reactions to the hydroxyl group. This is a standard and high-yielding transformation.

-

Procedure: Dissolve the crude (R)-2-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Step 3: Oxidation to the Aldehyde (Product J)

-

Rationale: The selective oxidation of the primary alcohol to an aldehyde is the final key transformation. Dess-Martin periodinane (DMP) is an excellent choice as it operates under mild, neutral conditions, minimizing side reactions.

-

Procedure: Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dry DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-2 hours, monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: The reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate, which neutralizes the acid byproduct and reduces excess DMP. Stir vigorously until the layers are clear.

-

-

Step 4: Purification (Final Product L)

-

Rationale: Purification via column chromatography is necessary to remove residual reagents and byproducts, yielding the high-purity aldehyde required for subsequent applications.

-

Procedure: Extract the quenched reaction mixture with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. A combination of NMR and IR spectroscopy provides a definitive analytical fingerprint.

| Technique | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | δ 9.5 - 10.0 ppm (s, 1H) | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.[9] |

| δ 2.5 - 4.5 ppm (m, 7H) | Protons of the morpholine ring. | |

| δ 1.4 - 1.5 ppm (s, 9H) | The nine equivalent protons of the tert-butyl group of the Boc protector. | |

| ¹³C NMR | δ 195 - 205 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon.[9] |

| δ ~80 ppm | Quaternary carbon of the Boc group (C(CH₃)₃). | |

| δ 40 - 70 ppm | Carbons of the morpholine ring. | |

| δ ~28 ppm | Methyl carbons of the Boc group. | |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (strong) | Strong C=O stretching vibration of the aldehyde.[9][10] |

| ~2720 cm⁻¹ & ~2820 cm⁻¹ (medium) | Characteristic C-H stretching vibrations of the aldehyde proton (Fermi doublet).[9] | |

| ~1680-1700 cm⁻¹ (strong) | C=O stretching of the Boc group carbamate. |

Key Applications in Drug Development

This compound is a valuable chiral building block primarily used in the synthesis of complex nitrogen-containing heterocycles for drug candidates, including potential CNS agents, antivirals, and kinase inhibitors.[1] Its aldehyde functionality is a gateway for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Reductive Amination Workflow Diagram

Caption: Workflow for reductive amination using the title compound.

Detailed Experimental Protocol: Reductive Amination

-

Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the starting aldehyde, thus minimizing side reactions.

-

Procedure: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

-

Self-Validation (Iminium Formation): If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion intermediate. The reaction is typically stirred for 30-60 minutes at room temperature to ensure this formation is complete before the reducing agent is added.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic and should be controlled.

-

Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amine product by flash column chromatography or crystallization as needed.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this reagent.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[1][5] This prevents degradation from atmospheric moisture and oxygen.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust design, featuring a stable chiral core and strategically placed reactive and protective groups, makes it an invaluable asset in the highly demanding field of pharmaceutical research and development. Understanding its synthesis, characterization, and reactivity empowers scientists to construct novel molecular architectures with greater precision and purpose.

References

- MySkinRecipes. This compound. [Link]

- ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

- PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

- Stack Exchange. Which organic compound's NMR and IR are these?[Link]

- Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

- PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde - Synblock [synblock.com]

- 4. This compound | 913642-85-0 [chemicalbook.com]

- 5. 913642-85-0|this compound|BLD Pharm [bldpharm.com]

- 6. (S)-N-Boc-2-morpholinecarbaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-morpholinecarbaldehyde

This document provides a comprehensive technical overview of the expected spectroscopic data for (R)-N-Boc-2-morpholinecarbaldehyde (CAS: 913642-85-0), a critical chiral building block in modern pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this guide moves beyond a simple data dump, focusing instead on the rationale behind spectroscopic outcomes and the best practices for data acquisition and interpretation.

Given the specific nature of this molecule—a conformationally flexible, N-Boc protected chiral aldehyde—this guide is structured to address the unique challenges and key characterization benchmarks associated with it. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the underlying scientific principles.

Molecular Structure and Its Spectroscopic Implications

This compound, with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol , possesses several key structural features that dictate its spectroscopic signature.[1] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group introduces conformational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond. This can lead to signal broadening or duplication in NMR spectra, a critical consideration during analysis.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

-

Solvent Selection: Chloroform-d (CDCl₃) is the standard choice for compounds of this polarity. It is chemically inert and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.[2]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg in ~0.6 mL of solvent is optimal. For the less sensitive ¹³C nucleus, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Temperature: Due to the potential for rotamers, running the NMR at both room temperature and an elevated temperature (e.g., 50-60 °C) can be insightful. At higher temperatures, the rate of interconversion between rotamers may increase, leading to the coalescence of duplicated signals into sharp, averaged peaks.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aldehyde, the morpholine ring, and the Boc group protons. The diastereotopic nature of the methylene protons on the morpholine ring (protons on the same carbon being in different chemical environments) will result in complex multiplet patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.6 - 9.7 | Singlet (s) or Doublet (d) | 1H | H7 (CHO) | The aldehyde proton is highly deshielded by the adjacent carbonyl group. It may show a small coupling to the H2 proton. |

| ~4.2 - 4.3 | Multiplet (m) | 1H | H2 | This proton is adjacent to both the ring oxygen and the aldehyde group, causing significant deshielding. |

| ~3.9 - 4.1 | Multiplet (m) | 2H | H6 (axial & equatorial) | Protons adjacent to the ring oxygen are deshielded. Rotational freedom might be restricted, leading to complex splitting. |

| ~3.6 - 3.8 | Multiplet (m) | 1H | H5 (equatorial) | Equatorial proton adjacent to the nitrogen atom. |

| ~3.3 - 3.5 | Multiplet (m) | 1H | H3 (equatorial) | Equatorial proton adjacent to the nitrogen atom. |

| ~2.9 - 3.1 | Multiplet (m) | 2H | H3 (axial), H5 (axial) | Axial protons are typically more shielded than their equatorial counterparts. |

| 1.48 | Singlet (s) | 9H | H10, H11, H12 (Boc, 3xCH₃) | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a characteristic signature of the Boc protecting group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum provides direct information on the carbon skeleton. The presence of the Boc group's carbonyl and quaternary carbon are key identifiers.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 - 202 | C7 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |

| ~154 - 155 | C8 (N-C=O) | The carbamate carbonyl of the Boc group is a key identifier, appearing in this characteristic region.[4] |

| ~80 - 81 | C9 (tBu, Quaternary) | The quaternary carbon of the tert-butyl group. |

| ~66 - 68 | C6 | Carbon adjacent to the ring oxygen. |

| ~55 - 58 | C2 | Chiral carbon attached to both the ring oxygen and the aldehyde group. |

| ~44 - 46 | C5 | Carbon adjacent to the Boc-protected nitrogen. |

| ~40 - 42 | C3 | Carbon adjacent to the Boc-protected nitrogen. |

| 28.4 | C10, C11, C12 (3xCH₃) | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[3]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

-

Loading: Cap the NMR tube and wipe the exterior with a lint-free tissue. Place it in a spinner turbine, ensuring the correct depth using a gauge.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

-

Acquisition: Acquire a standard ¹H spectrum. Subsequently, set up and run a proton-decoupled ¹³C experiment. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the two distinct carbonyl groups in the molecule.

Predicted IR Absorption Data

The spectrum is dominated by the strong absorptions of the aldehyde and carbamate C=O bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2975, ~2860 | Strong | C-H (Alkyl) | Stretching |

| ~2720 | Medium-Weak | C-H (Aldehyde) | Stretching |

| ~1730 | Strong, Sharp | C=O (Aldehyde) | Stretching |

| ~1690 | Strong, Sharp | C=O (Boc Carbamate) | Stretching |

| ~1160 | Strong | C-O (Ether & Ester) | Stretching |

Rationale: The presence of two strong, distinct carbonyl peaks is the most telling feature. The aldehyde C=O stretch typically appears at a higher wavenumber than the carbamate C=O. The weak C-H stretch around 2720 cm⁻¹ is also a classic diagnostic peak for an aldehyde.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat oil or a few milligrams of the solid compound directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum.

-

Cleaning: Thoroughly clean the crystal with isopropanol after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic characterization.

Predicted Mass Spectrometry Data (ESI-MS)

In positive ion mode ESI, the molecule is expected to be detected as adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺).

| m/z (Predicted) | Ion Species | Notes |

| 216.1230 | [C₁₀H₁₈NO₄]⁺ ([M+H]⁺) | The protonated molecular ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| 238.1050 | [C₁₀H₁₇NO₄Na]⁺ ([M+Na]⁺) | A common adduct observed in ESI-MS, especially if glassware is not acid-washed. |

| 160.0706 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |

| 116.0862 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

Self-Validating System: The trustworthiness of the MS data comes from observing the correct molecular ion (e.g., [M+Na]⁺) with high mass accuracy (typically <5 ppm error in HRMS) and seeing characteristic neutral losses associated with the Boc protecting group.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. The key signatures to confirm the identity and purity of this compound are the aldehyde signals in ¹H NMR (~9.6 ppm) and IR (~1730 cm⁻¹, ~2720 cm⁻¹), the distinct carbamate carbonyl of the Boc group in ¹³C NMR (~154 ppm) and IR (~1690 cm⁻¹), and the correct molecular weight with characteristic fragmentation patterns in mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret this data, ensuring the quality of this vital synthetic intermediate.

References

- Macmillan Group, Princeton University. "Supplementary Information.

- ALWSCI Technologies. (2025). "How To Prepare And Run An NMR Sample.

- MySkinRecipes. "this compound.

- ResearchGate. "How to get pure nmr after deprotection of Boc by TFA?" (2022).

- University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide.

- PubChem. "Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate.

- ResearchGate. "13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b." (2018).

Sources

Synthesis of (R)-N-Boc-2-morpholinecarbaldehyde from (R)-morpholine-2-carboxylic acid

An In-depth Technical Guide to the

Abstract

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1][2][3] The aldehyde functional group, particularly when positioned on a chiral backbone, serves as a versatile synthetic handle for constructing complex molecular architectures.[4][5] This guide provides a comprehensive, in-depth technical overview of a robust and stereochemically-controlled two-step synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, a valuable chiral building block, starting from the readily available (R)-morpholine-2-carboxylic acid.[6][7] The synthesis involves the strategic protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to the corresponding aldehyde. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and discusses critical parameters to ensure high yield and preservation of stereochemical integrity.

Introduction: The Strategic Importance of Chiral Morpholine Aldehydes

The morpholine heterocycle is a cornerstone in modern drug design, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with stereocenters, morpholine derivatives offer precise three-dimensional arrangements for interacting with biological targets. This compound, in particular, is a highly sought-after intermediate in pharmaceutical development.[6] Its protected aldehyde group allows for a multitude of selective transformations, such as reductive aminations and nucleophilic additions, to build complex nitrogen-containing molecules for CNS agents, antivirals, and kinase inhibitors.[6]

The synthetic strategy presented herein is a logical and efficient two-stage process designed for scalability and reproducibility.

Caption: Overall Synthetic Workflow.

Part I: N-Boc Protection of (R)-morpholine-2-carboxylic acid

Principle and Rationale for Boc Protection

The first critical step is the protection of the secondary amine of the morpholine ring. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to several key advantages:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases, which is crucial for the subsequent reduction step.[8][9]

-

Orthogonality: It is stable to catalytic hydrogenation, a condition often used to remove other protecting groups like benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex, multi-step syntheses.[8][10]

-

Controlled Lability: The Boc group can be reliably removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, without compromising other acid-sensitive functionalities.[8][11]

-

Enhanced Solubility: The introduction of the lipophilic Boc group generally increases the solubility of the amino acid in common organic solvents, facilitating handling and reaction setup.[10]

Mechanism of N-Boc Protection

The most common and efficient method for installing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[8][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide, to yield the stable N-Boc protected carbamate product.

// Nodes Reactants [label="R₂NH + (Boc)₂O", shape=plaintext]; Base [label="Base", shape=plaintext, fontcolor="#34A853"]; Intermediate [label=<

O || R₂N+H-C-O-Boc | O-

, shape=plaintext]; Products [label="R₂N-Boc + t-BuOH + CO₂", shape=plaintext, fontcolor="#EA4335"];

// Edges Reactants -> Intermediate [label="Nucleophilic\nAttack"]; Base -> Reactants [style=invis]; Intermediate -> Products [label="Collapse &\nProton Transfer"];

// Invisible nodes and edges for alignment {rank=same; Reactants; Base} } DOT

Caption: Simplified N-Boc Protection Mechanism.

Experimental Protocol: N-Boc Protection

This protocol is designed to be a self-validating system, yielding a product that can be easily purified and characterized.

-

Dissolution: Dissolve (R)-morpholine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water. To this solution, add a suitable base such as sodium hydroxide (NaOH, 1.1 equiv.) or triethylamine (TEA, 1.5 equiv.) and stir until a homogeneous solution is obtained.[10][12]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in dioxane, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[12]

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 5% citric acid or 1M HCl).[12]

-

Promptly extract the acidified aqueous layer with ethyl acetate (3x).[10]

-

-

Purification and Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10][12]

-

The resulting product, (R)-N-Boc-morpholine-2-carboxylic acid, is often a solid or a viscous oil that can be solidified.[13] Further purification can be achieved by recrystallization if necessary.

-

| Parameter | Recommended Reagent/Condition | Rationale |

| Starting Material | (R)-morpholine-2-carboxylic acid | Chiral precursor. |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | High efficiency and clean byproducts.[8][10] |

| Base | NaOH, TEA, or K₂CO₃ | Facilitates the nucleophilic attack by deprotonating the amine.[10] |

| Solvent System | Dioxane/Water or THF/Water | Solubilizes both the polar amino acid and the non-polar Boc anhydride.[10] |

| Reaction Temp. | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for completion. |

| Work-up pH | Acidification to pH 2-3 | Protonates the carboxylate to allow for extraction into an organic solvent. |

Table 1: Key Parameters for N-Boc Protection.

Characterization of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

The identity and purity of the intermediate product should be confirmed before proceeding.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₁₇NO₅[14]

-

Molecular Weight: 231.25 g/mol [14]

-

Storage: Store at 2-8°C, sealed and dry.

-

Spectroscopic Data: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry should be consistent with the expected structure.

Part II: Selective Reduction to this compound

The Challenge: Avoiding Over-reduction

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid all the way to the primary alcohol.[15] The intermediate aldehyde is more reactive than the starting carboxylic acid, making its isolation difficult.[15] Therefore, a strategy that either activates the carboxylic acid for a controlled reduction or proceeds through a stable intermediate is required.

Method Selection: One-Pot Activation and Reduction

Several methods exist to achieve this transformation, including conversion to a Weinreb amide followed by reduction, or reduction of a thioester.[15][16] However, a highly efficient and operationally simple one-pot method involves the in-situ activation of the carboxylic acid followed by a low-temperature reduction.[17][18][19]

We recommend the use of 1,1'-Carbonyldiimidazole (CDI) as the activating agent, followed by reduction with Diisobutylaluminium hydride (DIBAL-H).[17][18] This method offers several advantages:

-

Operational Simplicity: It is a one-pot reaction, avoiding the isolation of activated intermediates.[17][18]

-

High Yields & Purity: The method is known to provide excellent isolated yields with simple extractive workup.[17]

-

Stereochemical Integrity: The mild, low-temperature conditions are crucial for preserving the stereocenter adjacent to the carbonyl group, which is prone to epimerization.[17]

Mechanism of CDI/DIBAL-H Reduction

-

Activation: The carboxylic acid reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This intermediate is much more electrophilic than the starting carboxylic acid.

-

Reduction: The N-acylimidazolide is then cooled to a low temperature (typically -78 °C) and treated with DIBAL-H. DIBAL-H delivers a single hydride to the carbonyl carbon, forming a stable tetrahedral intermediate.

-

Work-up: Upon aqueous work-up, this intermediate hydrolyzes to release the desired aldehyde. The low temperature is critical to prevent the intermediate from collapsing and undergoing a second hydride addition, which would lead to the over-reduced alcohol.

// Nodes Acid [label="R-COOH\n(N-Boc Acid)"]; CDI [label="CDI", shape=ellipse, fillcolor="#FFFFFF"]; Activated [label="R-CO-Im\n(Acylimidazolide)"]; DIBAL [label="DIBAL-H\n(-78 °C)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tetrahedral\nIntermediate"]; Workup [label="Aqueous\nWork-up", shape=ellipse, fillcolor="#FFFFFF"]; Aldehyde [label="R-CHO\n(Final Aldehyde)"];

// Edges Acid -> CDI [style=invis]; {rank=same; Acid; CDI} CDI -> Activated [label="Activation"]; Activated -> DIBAL [style=invis]; {rank=same; Activated; DIBAL} DIBAL -> Intermediate [label="Hydride\nAddition"]; Intermediate -> Workup [style=invis]; {rank=same; Intermediate; Workup} Workup -> Aldehyde [label="Hydrolysis"]; } DOT

Caption: CDI/DIBAL-H Reduction Pathway.

Experimental Protocol: Selective Reduction

Caution: DIBAL-H is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried.

-

Activation: Dissolve (R)-N-Boc-morpholine-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv.) in one portion at room temperature. Stir the mixture for 1-2 hours, or until CO₂ evolution ceases and TLC analysis indicates complete formation of the acylimidazolide.

-

Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H (1.5-2.0 equiv., typically 1.0 M in hexanes or toluene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

-

Quenching: While still at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).[19]

-

Work-up:

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). The Rochelle's salt solution chelates the aluminum salts, facilitating the work-up.[19]

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

-

Purification and Isolation:

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel to afford this compound as a pure product.

-

| Parameter | Recommended Reagent/Condition | Rationale |

| Starting Material | (R)-N-Boc-morpholine-2-carboxylic acid | Purified intermediate from Step 1. |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | Forms a highly reactive intermediate for controlled reduction.[17][18] |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Delivers a single hydride at low temperatures, preventing over-reduction.[17][19] |

| Solvent | Anhydrous THF | Aprotic solvent suitable for organometallic reagents. |

| Reduction Temp. | -78 °C | Critical for stabilizing the tetrahedral intermediate and preventing over-reduction.[19] |

| Quenching Agent | Rochelle's Salt (Potassium sodium tartrate) | Chelates aluminum byproducts, simplifying the extractive work-up.[19] |

Table 2: Key Parameters for Selective Reduction.

Characterization of this compound

The final product is a key building block, and its purity and stereochemical integrity are paramount.

-

Appearance: Typically an oil or low-melting solid.

-

Storage: Store at -20°C, sealed and dry, under an inert atmosphere to prevent oxidation of the aldehyde.[6]

-

Spectroscopic Data: The structure should be confirmed by ¹H NMR (presence of the aldehyde proton signal ~9.5-9.7 ppm), ¹³C NMR, and Mass Spectrometry.

-

Chiral Purity: The enantiomeric excess (% ee) should be determined by chiral HPLC or GC to confirm that no racemization occurred during the synthesis.[17]

Summary and Outlook

This guide has detailed an efficient, reliable, and stereochemically-controlled synthesis of this compound. The two-step sequence, involving a robust N-Boc protection followed by a mild and selective one-pot reduction, provides a practical route for researchers in drug discovery and development. The protocols are designed to be scalable and utilize common laboratory reagents and techniques. The final product is a versatile chiral building block, poised for elaboration into more complex and potentially bioactive molecules, underscoring the importance of this synthetic route in advancing pharmaceutical research.

References

- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Reduction of carboxylic acids to aldehydes. Hive Novel Discourse.

- Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10215-10218. DOI:10.1039/C5OB01838B.

- N-Boc-α-Aminoaldehyde Synthesis by Reducing the Corresponding... ResearchGate.

- How can carboxylic acid be safely reduced to aldehyde?. Quora.

- Reducing Carboxylic Acids to Aldehydes. Chemistry Steps.

- A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry (RSC Publishing).

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Boc protected Morpholine. Chemescience.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville.

- General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters - ACS Publications.

- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.

- This compound. MySkinRecipes.

- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks.

- N-Boc-morpholine-2-carboxylic acid | CAS 189321-66-2. SCBT.

- (R)-Morpholine-2-carboxylicacid. ChemBK.

- N-Boc-morpholine-2-carboxylic acid | 189321-66-2. Sigma-Aldrich.

- (2S)-Morpholine-2-carboxylic acid, N-BOC protected. Synquest Labs.

- CAS 913642-85-0 this compound. Alfa Chemistry.

- Reductive BOC-Amination of Aldehydes. ResearchGate.

- This compound | 913642-85-0. ChemicalBook.

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.

- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

- 189321-66-2|N-Boc-morpholine-2-carboxylic acid|BLD Pharm. BLD Pharm.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.

- (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576. PubChem.

- 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. BLDpharm.

- Morpholine synthesis. Organic Chemistry Portal.

- New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes.

- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. Googleapis.com.

- New class of chiral molecules offers strong stability for drug development.

- New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. ScienceDaily.

- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC. NIH.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.

- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. This compound [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. scbt.com [scbt.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 18. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. ir.library.louisville.edu [ir.library.louisville.edu]

- 20. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to tert-Butyl (2R)-2-formylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tert-butyl (2R)-2-formylmorpholine-4-carboxylate, a chiral building block of significant interest in modern pharmaceutical synthesis. We will delve into its precise chemical identity, synthesis, purification, and critical applications, offering field-proven insights into its utilization in drug discovery and development.

Nomenclature and Physicochemical Properties

The precise identification of a chemical entity is paramount for scientific rigor. The compound commonly referred to as (R)-N-Boc-2-morpholinecarbaldehyde is systematically named according to IUPAC nomenclature.

IUPAC Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]

This nomenclature precisely defines the molecular structure: a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 4, and a formyl (aldehyde) group at the chiral center at position 2, with an (R) stereochemical configuration.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Common Name | This compound | N/A |

| Synonyms | (R)-4-Boc-2-morpholinecarbaldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate | [1] |

| CAS Number | 913642-85-0 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Boiling Point | 309.1 °C at 760 mmHg | [2] |

| Storage | -20°C, sealed, dry | [2] |

The Boc protecting group is a critical feature, rendering the morpholine nitrogen unreactive to many reagents, thus allowing for selective transformations at the aldehyde functionality.[2] This strategic protection is fundamental to its utility in multi-step synthetic sequences.[2]

Synthesis and Purification: A Validated Workflow

The most common and efficient laboratory-scale synthesis of tert-butyl (2R)-2-formylmorpholine-4-carboxylate involves the oxidation of its corresponding primary alcohol, tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available or can be synthesized.

Synthetic Workflow: Oxidation of the Precursor Alcohol

The choice of oxidant is critical to ensure a high-yield conversion without over-oxidation to the carboxylic acid or side reactions. Mild oxidizing agents are preferred. A widely applicable and effective method is the Swern oxidation or a variation thereof, such as using Dess-Martin periodinane (DMP) or Parikh-Doering conditions (sulfur trioxide pyridine complex).

Caption: Synthetic and purification workflow for the target aldehyde.

Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol is a reliable method for the oxidation of the primary alcohol to the aldehyde.

-

Reaction Setup: To a solution of tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup and Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl (2R)-2-formylmorpholine-4-carboxylate as a colorless to pale yellow oil.

Spectroscopic Characterization

While experimental spectra are proprietary to suppliers, the expected NMR and mass spectrometry data are predictable based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~9.5 (s, 1H, CHO), 4.2-3.0 (m, 7H, morpholine ring protons), 1.4 (s, 9H, Boc protons) |

| ¹³C NMR | δ ~200 (C=O, aldehyde), ~154 (C=O, Boc), ~80 (quaternary C, Boc), morpholine ring carbons, ~28 (CH₃, Boc) |

| Mass Spec (ESI+) | m/z 216.1230 [M+H]⁺, 238.1050 [M+Na]⁺ |

Applications in Drug Development

The chiral nature of tert-butyl (2R)-2-formylmorpholine-4-carboxylate makes it a valuable intermediate in the asymmetric synthesis of complex bioactive molecules.[2] Its primary utility lies in its electrophilic aldehyde group, which readily undergoes nucleophilic addition and reductive amination reactions.

Key Reactions and Mechanistic Considerations

Reductive Amination: This is arguably the most significant application. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to a stable amine. This reaction is a cornerstone for constructing carbon-nitrogen bonds.

Caption: The general workflow of a reductive amination reaction.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is effective in reducing the iminium ion intermediate.

Case Study: Synthesis of Kinase Inhibitors

The morpholine moiety is a privileged scaffold in many kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The synthesis of certain PI3 kinase inhibitors involves the incorporation of a chiral morpholine unit, which can be derived from intermediates like tert-butyl (2R)-2-formylmorpholine-4-carboxylate.

Potential in Antiviral and CNS Drug Synthesis

Nitrogen-containing heterocycles are prevalent in antiviral and central nervous system (CNS) active drugs.[3][4] The chiral morpholine scaffold can be a key component in molecules designed to interact with specific biological targets in these therapeutic areas. For instance, the synthesis of Reboxetine, an antidepressant, involves a chiral morpholine derivative. While not directly starting from the title aldehyde, its utility in constructing similar chiral motifs is evident.

Conclusion and Future Perspectives

tert-Butyl (2R)-2-formylmorpholine-4-carboxylate is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical agents. Its protected nitrogen and reactive aldehyde functionality, combined with its defined stereochemistry, provide a powerful tool for medicinal chemists. The continued exploration of its applications in the synthesis of novel kinase inhibitors, antivirals, and CNS-active compounds is an active area of research. As synthetic methodologies advance, the efficient and stereoselective incorporation of such chiral scaffolds will remain a key strategy in the development of next-generation therapeutics.

References

- MySkinRecipes. (n.d.). This compound.

- Alfa Chemistry. (n.d.). CAS 913642-85-0 this compound.

- PubChem. (n.d.). tert-Butyl (2r)

- Master Organic Chemistry. (2017).

- ChemicalBook. (n.d.). This compound | 913642-85-0.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.

- Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules.

- Saganuwan, S. A. (2017). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. CNS & Neurological Disorders - Drug Targets.

Sources

(R)-N-Boc-2-morpholinecarbaldehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (R)-N-Boc-2-morpholinecarbaldehyde

Foreword: Ensuring Integrity in Pharmaceutical Synthesis

This compound stands as a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1] Its utility is derived from the precise stereochemistry of its (R)-configured aldehyde and the robust protection of its morpholine nitrogen by the tert-butyloxycarbonyl (Boc) group. This combination allows for its strategic incorporation into complex molecular architectures. However, the very features that make this molecule valuable—the reactive aldehyde and the labile Boc group—also render it susceptible to degradation if not handled and stored with meticulous care.

This guide provides drug development professionals and researchers with a comprehensive understanding of the stability profile of this compound. Moving beyond simple storage temperature recommendations, we will delve into the underlying chemical principles governing its stability, outline potential degradation pathways, and provide field-proven protocols for its storage, handling, and stability assessment. Our objective is to empower scientists to preserve the chemical and enantiomeric integrity of this reagent, ensuring the reliability and reproducibility of their synthetic outcomes.

Chapter 1: Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount to predicting its behavior. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | Typically a solid or oil | |

| Boiling Point | ~309.1 °C at 760 mmHg | [1][2][3] |

| Density | ~1.18 g/cm³ | [2][3] |

| CAS Number | 913642-85-0 | [2][4][5] |

Chapter 2: A Functional Group Analysis of Chemical Stability

The stability of this compound is not monolithic; it is a direct consequence of the interplay between its three principal structural components: the aldehyde, the N-Boc group, and the morpholine ring.

The Aldehyde Moiety: The Primary Locus of Reactivity

The aldehyde is the most reactive functional group on the molecule and thus the primary concern for stability. It is highly susceptible to:

-

Oxidation: In the presence of atmospheric oxygen, the aldehyde can readily oxidize to the corresponding carboxylic acid, (R)-N-Boc-2-morpholinecarboxylic acid. This is one of the most common degradation pathways and necessitates storage under an inert atmosphere.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by trace acidic or basic impurities. This can lead to the formation of oligomeric side products and a decrease in assay value.

-

Racemization: The chiral center at the C2 position is adjacent to the aldehyde's carbonyl group. The alpha-proton is acidic and can be abstracted under basic or, in some cases, acidic conditions, leading to the formation of an achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization and the loss of enantiomeric purity.

The N-Boc Protecting Group: An Acid-Labile Shield

The tert-butyloxycarbonyl (Boc) group is an essential feature, rendering the morpholine nitrogen non-nucleophilic and non-basic.[1] However, its key characteristic is its lability under acidic conditions.[6][7][8]

-

Acid-Catalyzed Cleavage: Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will rapidly cleave the Boc group to yield the free secondary amine.[7] It is crucial to recognize that even mild or incidental acidic conditions—such as acidic impurities in solvents, exposure to acidic gases, or concentration of HPLC mobile phases containing TFA—can lead to slow degradation over time.[9] The Boc group is, however, generally stable to basic and nucleophilic conditions as well as catalytic hydrogenation.[6][8]

The Morpholine Scaffold: A Stable Heterocyclic Core

The morpholine ring itself is a robust and stable heterocycle.[10] It is a privileged structure in medicinal chemistry, often improving properties like aqueous solubility and metabolic stability.[11][12][13] Under the conditions typically encountered during storage and many synthetic manipulations, the morpholine ring is not expected to undergo degradation. Its ether linkage and C-N bonds are chemically resilient.

Chapter 3: Primary Degradation Pathways

Based on the functional group analysis, we can map the most probable degradation pathways for this compound. Understanding these pathways is key to designing effective storage and handling strategies.

Caption: Primary degradation pathways for this compound.

Chapter 4: Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is non-negotiable for preserving the integrity of this reagent. The following recommendations are synthesized from supplier datasheets and an understanding of the molecule's chemical vulnerabilities.[1][4]

Optimal Storage Conditions

The primary objective is to mitigate the risks of oxidation, hydrolysis, and thermal degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of all potential chemical reactions, including oxidation and polymerization.[1][4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the highly sensitive aldehyde group.[4] |

| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and atmospheric oxygen; amber glass protects against potential photolytic degradation.[1][3] |

| State | Dry, Solid/Oil | The absence of moisture is critical to prevent hydrolysis and to avoid acting as a medium for reactions.[1] |

Note on transportation: For maintaining the integrity of the compound, cold-chain transportation is often necessary.[4]

Laboratory Handling Workflow

A disciplined approach in the lab is crucial each time the material is used.

Caption: Standard workflow for handling this compound.

Chapter 5: Experimental Protocols for Stability Assessment

Trust in a reagent is validated by empirical data. The following protocols provide a framework for researchers to assess the purity and stability of their material, forming a self-validating system. These methods are designed to be "stability-indicating," meaning they can separate the intact compound from its key potential degradation products.

Protocol: Monitoring Chemical Purity by HPLC

This method assesses purity and detects non-chiral degradation products like the oxidized carboxylic acid.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (Note: Avoid TFA to minimize on-column deprotection).[9]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.

-

Analysis: The parent compound should elute as a sharp peak. The carboxylic acid degradation product will typically elute earlier. The deprotected amine will be very polar and may elute near the solvent front.

Protocol: Assessing Enantiomeric Purity by Chiral HPLC

This method is critical for confirming the stereochemical integrity of the C2 center.

-

Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).[14]

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.

Workflow: Forced Degradation Study